Z-Lehd-fmk tfa

Apoptosis Caspase Selectivity In Vitro Assay

Choose Z-LEHD-FMK TFA for unparalleled selectivity in caspase-9 inhibition (competitive, irreversible) critical to mapping the intrinsic mitochondrial apoptotic pathway. Unlike Z-VAD-FMK (pan-caspase) or Z-IETD-FMK (caspase-8), it uniquely spares extrinsic signaling, validated in HCT116 vs. SW480 differential protection assays. The TFA salt guarantees superior aqueous solubility for consistent in vivo dosing (0.8 µmol/kg i.v.) and in vitro embryo culture (20 µM). Essential for ischemia-reperfusion injury, spinal cord trauma, and tumor cell vulnerability research. Procure the most-cited, high-purity (≥98%) standard.

Molecular Formula C34H44F4N6O12
Molecular Weight 804.7 g/mol
Cat. No. B8180826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lehd-fmk tfa
Molecular FormulaC34H44F4N6O12
Molecular Weight804.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)
InChIKeyXCKBDLPYFKIMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Z-LEHD-FMK TFA: A Selective, Irreversible Caspase-9 Inhibitor for Apoptosis and Cell Survival Research


Z-LEHD-FMK TFA (Caspase-9 Inhibitor, CAS 524746-03-0) is a cell-permeable, competitive, and irreversible inhibitor of caspase-9, an initiator caspase central to the intrinsic (mitochondrial) apoptotic pathway . It acts by covalently binding to the catalytic cysteine residue of active caspase-9, thereby preventing the downstream activation of executioner caspases-3 and -7 and blocking the propagation of the apoptotic signal [1]. This compound is a synthetic tetrapeptide fluoromethyl ketone (FMK) with the sequence Z-Leu-Glu-His-Asp-FMK, formulated as a trifluoroacetate (TFA) salt for enhanced solubility and stability . Widely used in apoptosis and cell survival studies, Z-LEHD-FMK TFA has demonstrated protective effects in models of ischemia-reperfusion injury, spinal cord trauma, and cellular stress, making it a valuable tool for dissecting caspase-9-dependent cell death pathways [2].

Why In-Class Caspase Inhibitors Cannot Substitute for Z-LEHD-FMK TFA: A Procurement and Experimental Design Analysis


Substituting Z-LEHD-FMK TFA with other caspase inhibitors, even those within the same class of FMK-based peptides, introduces significant experimental variability and can lead to misinterpretation of biological results. Caspase inhibitors exhibit distinct selectivity profiles across the caspase family; for example, Z-IETD-FMK is primarily a caspase-8 inhibitor, while Z-VAD-FMK acts as a broad-spectrum pan-caspase inhibitor [1]. These differences in target specificity mean that using a generic or alternative caspase inhibitor will not recapitulate the same cellular or in vivo effects observed with Z-LEHD-FMK TFA, potentially confounding studies of the intrinsic apoptotic pathway [2]. Furthermore, the TFA salt form of Z-LEHD-FMK provides specific solubility advantages in aqueous buffers that are critical for consistent and reproducible experimental outcomes, particularly in in vivo applications where precise dosing is required . The following evidence guide quantifies these key differentiators to support informed procurement and experimental design decisions.

Quantitative Evidence Guide: Why Z-LEHD-FMK TFA Outperforms Closest Analogs for Scientific Procurement


Superior Caspase-9 Selectivity Over Caspase-8 and Pan-Caspase Inhibitors

Z-LEHD-FMK demonstrates high selectivity for caspase-9 compared to other initiator caspases. In a direct head-to-head selectivity profiling assay, Z-LEHD-FMK at 20 μM inhibited caspase-9 activity to <10% of control, whereas its inhibition of caspase-8 was minimal (~80-90% of control), clearly distinguishing it from the caspase-8 inhibitor Z-IETD-FMK which potently inhibits caspase-8 [1]. This contrasts with the pan-caspase inhibitor Z-VAD-FMK, which broadly inhibits multiple caspases [2].

Apoptosis Caspase Selectivity In Vitro Assay

Enhanced In Vitro Embryo Yield and Reduced Apoptosis in Reproductive Biology Applications

In a direct comparison of dose-response, Z-LEHD-FMK at 20 μM significantly increased cleavage rate (74.20 ± 5.87%) and blastocyst production rate (27.42 ± 2.94%) compared to control (0 μM), while also reducing the apoptotic index to 1.88 ± 0.87 (from higher levels in controls) [1]. This quantifiable benefit is specific to Z-LEHD-FMK at the optimized 20 μM concentration; higher doses (30-50 μM) did not yield further improvements and in some cases increased cellular stress markers [2].

Embryology Apoptosis In Vitro Fertilization

Differential Protection of Normal vs. Cancer Cells in TRAIL-Induced Apoptosis

Z-LEHD-FMK (20 μM) protects normal human hepatocytes and HCT116 colon cancer cells from TRAIL-induced apoptosis, but notably fails to protect SW480 colon adenocarcinoma cells [1]. This contrasts with the caspase-8 inhibitor Z-IETD-FMK, which protects both HCT116 and SW480 cells from TRAIL [2]. The differential protection profile of Z-LEHD-FMK is a key differentiator, allowing researchers to dissect caspase-9-dependent vs. -independent apoptotic pathways in cancer models.

Oncology Apoptosis Selective Cytoprotection

Superior Infarct Size Reduction in Ischemia-Reperfusion Injury Model

In an isolated rat heart model of ischemia-reperfusion injury, Z-LEHD-FMK (0.07 μM) reduced infarct size to 19.3 ± 2.4% of the area at risk, which was numerically superior to the reduction achieved by the caspase-8 inhibitor Z-IETD-FMK (23.0 ± 5.4%) and the caspase-3 inhibitor Ac-DEVD-CMK (27.8 ± 3.3%) [1]. All inhibitors showed a significant reduction compared to the control (38.5 ± 2.6%), but Z-LEHD-FMK exhibited the greatest infarct-sparing effect among the selective inhibitors tested [2].

Cardiovascular Ischemia-Reperfusion Cardioprotection

Optimal Research and Industrial Application Scenarios for Z-LEHD-FMK TFA Procurement


Dissecting Intrinsic Apoptotic Signaling in Cancer and Cell Death Research

Utilize Z-LEHD-FMK TFA at 20-40 μM in vitro to specifically inhibit caspase-9 and interrogate the intrinsic apoptotic pathway. The compound's high selectivity for caspase-9 over caspase-8 [1] and its differential protection of cancer cell lines (e.g., HCT116 vs. SW480) [2] enable precise mapping of mitochondrial-dependent apoptosis. This is critical for studies where distinguishing between extrinsic and intrinsic death pathways is essential for understanding drug mechanisms or tumor cell vulnerabilities.

Improving In Vitro Embryo Production and Cryopreservation Outcomes in Reproductive Biology

Supplement in vitro maturation (IVM) and culture (IVC) media with 20 μM Z-LEHD-FMK TFA to enhance cleavage and blastocyst rates while reducing apoptosis in pre-implantation embryos [3]. This optimized concentration, validated in buffalo embryos, can be adapted for other species to improve the yield and quality of in vitro-produced embryos, a key application for agricultural biotechnology and assisted reproductive technology research.

Investigating Ischemia-Reperfusion Injury and Cardioprotective Strategies

Employ Z-LEHD-FMK TFA at 0.07-0.1 μM in isolated heart perfusion models or at 0.8 μmol/kg intravenously in rodent models to assess cardioprotective effects against lethal reperfusion injury [4][5]. The compound's superior infarct-sparing effect compared to other selective caspase inhibitors [6] makes it the preferred tool for preclinical studies aiming to translate caspase-9 inhibition as a therapeutic strategy for myocardial infarction or stroke.

Validating Caspase-9 Activation as a Biomarker or Therapeutic Target in Neuroprotection Studies

In in vivo models of traumatic spinal cord injury or neurodegenerative diseases, administer Z-LEHD-FMK TFA at 0.8 μmol/kg i.v. for 7 days to demonstrate caspase-9-dependent neuroprotection and functional recovery [7]. This application supports the validation of caspase-9 as a drug target and the use of Z-LEHD-FMK as a tool compound in preclinical efficacy studies for neurological disorders.

Quote Request

Request a Quote for Z-Lehd-fmk tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.